2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is synthesized through the condensation reaction of 2-hydroxybenzaldehyde and a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation of 2-hydroxybenzaldehyde with a hydrazine derivative under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired hydrazone product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of mechanochemical methods, such as ball milling, has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound has been investigated for its antimicrobial and antioxidant activities. It has shown potential as a therapeutic agent against various bacterial and fungal infections .
Medicine: The compound’s ability to form stable complexes with metal ions has led to its exploration as a potential drug candidate for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. This inhibition can disrupt essential biological processes in microorganisms, leading to their death . Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE: This compound has similar structural features but differs in the substituents on the aromatic rings.
4-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE HYDRAZONE: Another hydrazone derivative with different substituents that affect its chemical and biological properties.
Uniqueness: The uniqueness of 2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its ability to form stable metal complexes and exhibit potent biological activities .
Properties
Molecular Formula |
C23H21N7O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C23H21N7O2/c1-32-19-13-11-18(12-14-19)26-22-27-21(25-17-8-3-2-4-9-17)28-23(29-22)30-24-15-16-7-5-6-10-20(16)31/h2-15,31H,1H3,(H3,25,26,27,28,29,30)/b24-15+ |
InChI Key |
TZBDAIDEGKNHJW-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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